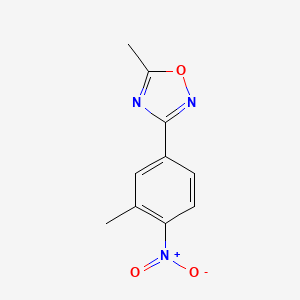![molecular formula C15H16N2O3S B4747884 2-{[(4-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B4747884.png)
2-{[(4-methylbenzyl)sulfonyl]amino}benzamide
説明
2-{[(4-methylbenzyl)sulfonyl]amino}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as MBSA, this compound is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用機序
The exact mechanism of action of MBSA is not fully understood. However, it is believed to exert its effects by inhibiting the activity of specific enzymes and signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects
MBSA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, induce cell cycle arrest and apoptosis in cancer cells, and inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
MBSA has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in high yields with high purity. It is also stable under a wide range of conditions, making it suitable for use in a variety of assays.
However, MBSA also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can make it difficult to study its effects in vivo.
将来の方向性
There are several future directions for research on MBSA. One area of interest is the development of new therapeutic applications for MBSA. For example, it may be possible to develop MBSA-based therapies for the treatment of other inflammatory diseases, such as asthma and multiple sclerosis.
Another area of interest is the development of new synthetic methods for MBSA. This could lead to the production of MBSA derivatives with improved properties, such as increased solubility and bioavailability.
Finally, there is a need for further research on the mechanism of action of MBSA. This could lead to a better understanding of how MBSA exerts its effects and could help to identify new targets for drug development.
Conclusion
In conclusion, MBSA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-microbial properties and has been shown to inhibit the activity of specific enzymes and signaling pathways involved in these processes. While MBSA has several advantages for lab experiments, it also has some limitations, and there is a need for further research on its therapeutic potential and mechanism of action.
科学的研究の応用
MBSA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition, MBSA has been shown to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. This makes it a potential candidate for cancer therapy.
MBSA has also been shown to exhibit anti-microbial properties by inhibiting the growth of bacteria and fungi. This makes it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-[(4-methylphenyl)methylsulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-6-8-12(9-7-11)10-21(19,20)17-14-5-3-2-4-13(14)15(16)18/h2-9,17H,10H2,1H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKPSBXMONGUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Methylbenzyl)sulfonyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methoxypropyl)-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4747801.png)
![N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide](/img/structure/B4747809.png)
![4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoic acid](/img/structure/B4747811.png)
![N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4747819.png)
![N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4747837.png)
![N-cyclohexyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4747843.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4747849.png)
![N,N-dimethyl-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B4747857.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4747871.png)
![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4747880.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4747891.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4747904.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4747905.png)